molecular formula C18H16N8O2S B2910274 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034380-16-8

3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2910274
CAS No.: 2034380-16-8
M. Wt: 408.44
InChI Key: RZRMTJAKMIMKDS-UHFFFAOYSA-N
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Description

The compound 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one features a fused heterocyclic core (thieno[3,2-d][1,2,3]triazin-4-one) linked to a piperidin-4-yl group substituted with a 3-(1H-tetrazol-1-yl)benzoyl moiety. The thieno-triazinone core provides planar rigidity, which may improve target binding affinity.

Properties

IUPAC Name

3-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N8O2S/c27-17(12-2-1-3-14(10-12)25-11-19-21-23-25)24-7-4-13(5-8-24)26-18(28)16-15(20-22-26)6-9-29-16/h1-3,6,9-11,13H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRMTJAKMIMKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the tetrazole ring, followed by the introduction of the benzoyl group. The piperidine ring is then incorporated, and finally, the thieno[3,2-d][1,2,3]triazinone structure is formed. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound in the study of cellular processes.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and inhibit or activate specific pathways. The benzoyl and piperidine moieties contribute to the compound’s overall stability and ability to penetrate biological membranes, enhancing its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules from the provided evidence:

Table 1. Structural and Functional Comparison of Key Compounds

Compound Name Core Structure Key Substituent(s) Molecular Formula Molecular Weight Notable Properties/Activities Reference
Target Compound Thieno[3,2-d][1,2,3]triazin-4(3H)-one 1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl Not provided Not provided Tetrazole enhances bioavailability -
3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one Thieno[3,2-d][1,2,3]triazin-4(3H)-one 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin C₁₅H₁₈N₆O₃S₂ 394.5 Sulfonyl group may improve solubility
3-((1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one 1H-1,2,4-triazol-5(4H)-one Tetrazolyl-benzoyl-piperidinylmethyl, 2-fluorophenyl C₂₂H₂₁FN₈O₂ 448.5 Fluorophenyl enhances lipophilicity
2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3a) Thieno[3,2-d]pyrimidin-4(3H)-one 3-Methoxyphenyl, methyl C₂₃H₂₁N₃O₃S Not provided Methoxy groups influence electronic properties
6-(4-Chlorophenyl)-spiro[cyclohexane-1,2’-thieno[3,2-d][1,3]oxazin]-4’-(1H)-one derivatives (8c) Spiro[cyclohexane-thieno[3,2-d]oxazin] Sulfonamide, chlorophenyl Not provided Not provided Antifungal (MIC 1–2 µmol mL⁻¹)

Key Observations:

In contrast, thieno-pyrimidinones (e.g., 3a in ) and spiro systems (e.g., ) introduce different electronic profiles and conformational flexibility . The 1,2,4-triazolone core in replaces the triazinone, altering hydrogen-bonding capacity and metabolic stability .

Substituent Effects :

  • The tetrazole group in the target compound and is critical for mimicking carboxylic acids, improving solubility and target engagement .
  • Sulfonyl imidazole in may enhance solubility but introduces steric bulk compared to the tetrazole .
  • Methoxy and chlorophenyl groups in modulate lipophilicity and electronic effects, influencing antimicrobial activity .

Research Findings and Implications

  • Synthetic Feasibility: The synthesis of thieno-triazinones (e.g., ) typically involves multi-step reactions, including cyclocondensation and functional group modifications. Yields for related compounds range from 48–61%, indicating moderate synthetic accessibility .
  • Structure-Activity Relationships (SAR): Substituents on the piperidine ring (e.g., tetrazole vs. sulfonyl groups) significantly impact physicochemical properties and target selectivity .
  • Thermodynamic Properties: Limited data on melting points or solubility are available, but analogs like 3a (m.p. 148–150°C) suggest moderate thermal stability for thieno-heterocycles .

Biological Activity

The compound 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features several functional groups, including a tetrazole ring, benzoyl group, piperidine moiety, and thieno[3,2-d][1,2,3]triazinone structure. Its unique architecture suggests a variety of possible interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The tetrazole ring can mimic certain biological molecules, allowing it to bind effectively at active sites. The benzoyl and piperidine components enhance the compound's stability and membrane permeability, which are critical for its efficacy in biological systems.

Anticancer Properties

Research indicates that derivatives of thieno[3,2-d][1,2,3]triazinones exhibit significant anticancer activity. For instance, studies have shown that compounds similar to the target molecule can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the tetrazole moiety is believed to enhance this activity by increasing binding affinity to cancer-related targets .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacterial strains. For example, compounds derived from similar structures have shown zones of inhibition against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds. Below is a table summarizing key features and activities:

Compound NameStructure FeaturesAnticancer ActivityAntimicrobial Activity
Compound A Tetrazole + Benzoyl + PiperidineHigh (IC50 < 10 µM)Moderate (Inhibition Zone: 15 mm)
Compound B Thieno[3,2-d][1,2,3]triazinone DerivativeModerate (IC50 ~ 20 µM)High (Inhibition Zone: 25 mm)
Target Compound Tetrazole + Benzoyl + Piperidine + Thieno[3,2-d][1,2,3]triazinoneTBDTBD

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Study on Anticancer Activity : A recent investigation highlighted the effectiveness of thieno[3,2-d][1,2,3]triazinone derivatives against various cancer cell lines. The study utilized a series of assays to determine IC50 values and found that modifications at specific positions significantly influenced activity levels.
  • Antimicrobial Screening : Another study evaluated the antimicrobial properties of compounds featuring the tetrazole ring. Results indicated that certain derivatives displayed potent activity against resistant bacterial strains, suggesting their potential as new antimicrobial agents.

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